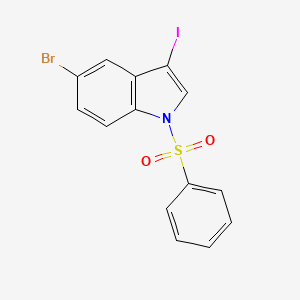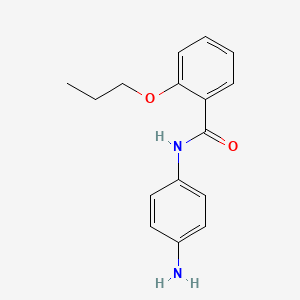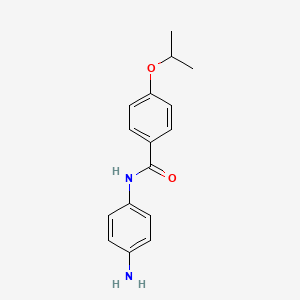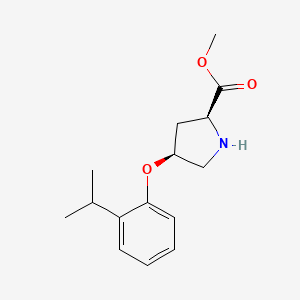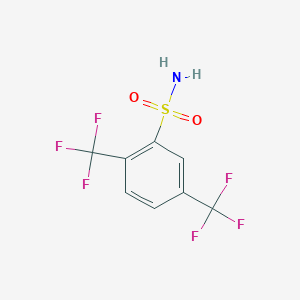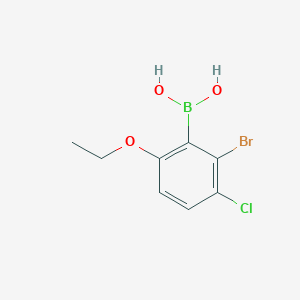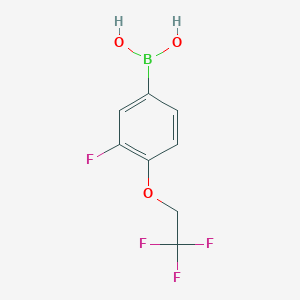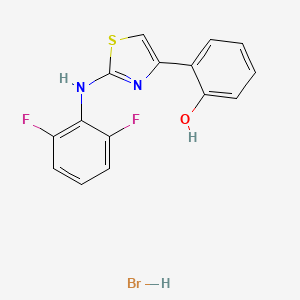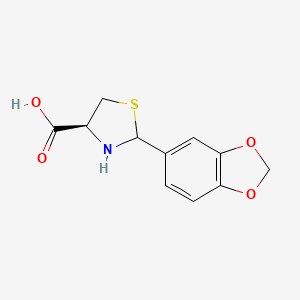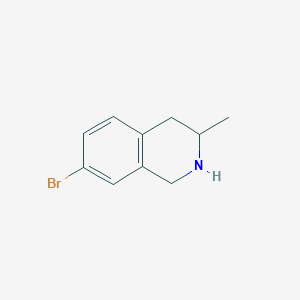![molecular formula C14H17FN2O2 B1437093 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1019548-30-1](/img/structure/B1437093.png)
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one
Overview
Description
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H17FN2O2 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been observed to inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair processes. The inhibition of PARP1 by this compound leads to enhanced cleavage of PARP1, increased phosphorylation of H2AX, and elevated CASPASE 3/7 activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human breast cancer cells, this compound has been shown to reduce cell viability significantly. It influences cell signaling pathways, particularly those involving PARP1, leading to increased DNA damage response and apoptosis. Additionally, this compound affects gene expression and cellular metabolism, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound inhibits PARP1, leading to the accumulation of DNA damage and activation of apoptotic pathways. The binding of this compound to PARP1 results in the inhibition of its enzymatic activity, preventing the repair of DNA single-strand breaks. Consequently, this leads to the activation of downstream signaling pathways, including the phosphorylation of H2AX and activation of CASPASE 3/7, ultimately resulting in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, leading to sustained inhibition of PARP1 and prolonged DNA damage response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate DNA repair and apoptosis. The compound’s inhibition of PARP1 affects metabolic flux and metabolite levels, leading to altered cellular metabolism and increased DNA damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy and toxicity. Studies have shown that this compound is efficiently transported into cells, where it exerts its effects on DNA repair pathways .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to the nucleus, where it interacts with PARP1 and other DNA repair proteins. This subcellular localization is crucial for its function in inhibiting DNA repair and inducing apoptosis .
Properties
IUPAC Name |
1-[2-(4-acetylpiperazin-1-yl)-5-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(18)13-9-12(15)3-4-14(13)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWWGSYZEDJWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



